REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8]1[CH2:13][CH2:12]CCC=1.C[CH2:15][O:16]CC.C[O-].[Na+].[CH2:22](O)[CH:23]([CH3:25])[CH3:24]>>[CH2:22]([O:7][C:1]1([O:16][CH2:15][CH:13]([CH3:12])[CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH:23]([CH3:25])[CH3:24] |f:1.2,3.4|
|
Name
|
ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
cyclohexene ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1.CCOCC
|
Name
|
sodium methylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
DISTILLATION
|
Details
|
the other side products were distilled off
|
Type
|
TEMPERATURE
|
Details
|
At a boiling point of 98° C./5 hPa without reflux the cyclohexanone diisobutyl ketal
|
Type
|
CUSTOM
|
Details
|
was removed at the head of the column
|
Type
|
DISTILLATION
|
Details
|
The preliminary fraction which distilled off in advance
|
Type
|
ADDITION
|
Details
|
was composed of 95 g (65% isobutanol, 17% CHIBK, cyclohexanone, cyclohexene ether and mixed ketals), together 0.21 mol CHIBK, cyclohexanone
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)OC1(CCCCC1)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |